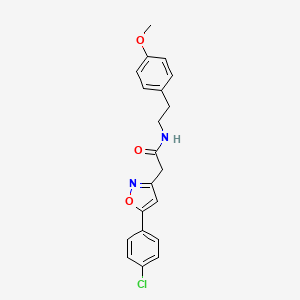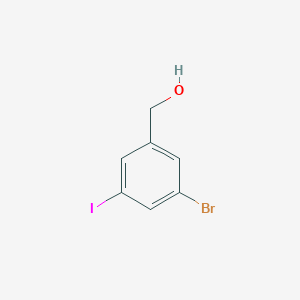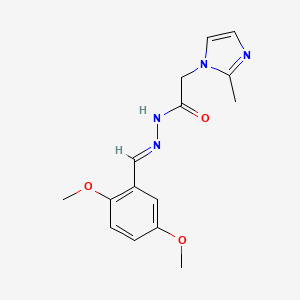
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a morpholine ring, a thiophene ring, and a carboxamide group .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving cyclization, condensation, and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen positions, and the carboxamide group could be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis Techniques : This compound is synthesized from commercially available materials through steps like condensation, chlorination, and nucleophilic substitution. The process emphasizes rapid and green synthesis methods (Lei et al., 2017).
Intermediate for Further Chemical Reactions : It serves as an intermediate for synthesizing various heterocyclic compounds, which have diverse applications in pharmaceuticals and materials science (Zhou et al., 2021).
Characterization and Structural Analysis : Detailed characterization using techniques like NMR, FT-IR, MS, and X-ray diffraction helps in confirming the structure and purity of synthesized compounds. Such characterization is crucial for the development of pharmaceuticals and materials (Zhou et al., 2021).
Medicinal Chemistry and Biochemistry
Drug Development : Derivatives of this compound have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. Such research contributes significantly to the development of new drugs (Abu‐Hashem et al., 2020).
Cancer Research : Some derivatives show promise in inhibiting tumor necrosis factor alpha and nitric oxide, making them relevant in cancer research (Lei et al., 2017).
Neurological Disorders : Compounds like this have been used in the synthesis of PET agents for imaging enzymes in diseases like Parkinson's, highlighting their role in neuroscientific research (Wang et al., 2017).
Antiviral Research : Certain thieno[2,3-d]pyrimidine derivatives show activity against viruses like SARS-CoV and influenza, indicating their potential in antiviral drug development (El-All et al., 2016).
Mechanism of Action
Target of Action
coli) . The compound may interact with the β-lactamase receptor of E. coli .
Mode of Action
coli . This suggests that the compound might inhibit the β-lactamase enzyme, thereby preventing the breakdown of β-lactam antibiotics and enhancing their antibacterial activity.
Biochemical Pathways
Considering its potential antibacterial activity, it might interfere with the bacterial cell wall synthesis or other vital processes, leading to bacterial cell death .
Result of Action
If the compound acts as a β-lactamase inhibitor, it would prevent the breakdown of β-lactam antibiotics by the β-lactamase enzyme, thereby enhancing the antibacterial activity of these antibiotics .
Action Environment
Future Directions
properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-9-14(19-4-6-21-7-5-19)18-13(17-11)10-16-15(20)12-3-2-8-22-12/h2-3,8-9H,4-7,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNTQHUGLFYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2847186.png)



![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)
![N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2847197.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2847198.png)
